molecular formula C6H14ClNO2 B3245716 Ethyl 3-(methylamino)propanoate hydrochloride CAS No. 171051-66-4

Ethyl 3-(methylamino)propanoate hydrochloride

Cat. No.: B3245716
CAS No.: 171051-66-4
M. Wt: 167.63 g/mol
InChI Key: SJXUHDRPAYUHPJ-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C6H13NO2. It is a derivative of propanoic acid and is commonly used in various scientific research applications. This compound is known for its versatility and is utilized in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(methylamino)propanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopropanoate with methyl iodide under basic conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(methylamino)propanoate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Methyl iodide (CH3I) is a typical reagent for substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of ethyl 3-(methylamino)propanoic acid.

  • Reduction: Reduction reactions can produce ethyl 3-(methylamino)propanol.

  • Substitution: Substitution reactions can result in the formation of various methylated derivatives.

Scientific Research Applications

Ethyl 3-(methylamino)propanoate hydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, as a building block in organic synthesis, and as a reagent in biochemical assays. Its applications extend to the development of new drugs and the study of biological processes.

Mechanism of Action

The mechanism by which ethyl 3-(methylamino)propanoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a precursor in the synthesis of various bioactive molecules, influencing biological processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Ethyl 3-(methylamino)propanoate hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include ethyl 3-aminopropanoate and ethyl 3-(dimethylamino)propanoate. These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

ethyl 3-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5-7-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXUHDRPAYUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171051-66-4
Record name ethyl 3-(methylamino)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-(N-benzyloxycarbonyl-N-methylamino)propionate (8 g), 10% palladium on carbon (1.6 g, 50% wet), conc.-hydrochloric acid (5.1 ml) in methanol (160 ml) was stirred for 5 hours at room+temperature under hydrogen atmosphere. Catalyst was removed by filtration and mother liquor was concentrated in reduced pressure to give ethyl 3-(methylamino)propionate hydrochloride (4.31 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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